LogP Comparison with Key Analogs
7-Hydroxyisochroman-1-one exhibits a calculated LogP of 1.02 , placing it between the more lipophilic mellein (8-hydroxy-3-methylisochroman-1-one; XlogP 2.40) [1] and the more hydrophilic 5-hydroxymethyl isochroman-1-one (XlogP 0.90) [2]. The parent isochroman-1-one, lacking the hydroxyl, has a LogP of approximately 1.4–2.0 . This intermediate LogP value suggests 7-Hydroxyisochroman-1-one balances membrane permeability with aqueous solubility more favorably than either the parent or the more lipophilic mellein, which is relevant for CNS drug-discovery programs where Lipinski compliance and blood-brain barrier penetration are critical parameters [3].
| Evidence Dimension | Calculated partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 1.02 |
| Comparator Or Baseline | Isochroman-1-one (LogP ~1.4–2.0); Mellein (XlogP = 2.40); 5-Hydroxymethyl isochroman-1-one (XlogP = 0.90) |
| Quantified Difference | ΔLogP = -0.4 to -1.0 vs. parent and mellein; +0.12 vs. 5-hydroxymethyl analog |
| Conditions | Computed/estimated LogP values from chemical database entries; not experimentally determined in a single comparative study. |
Why This Matters
The intermediate LogP of 1.02 places 7-Hydroxyisochroman-1-one in the optimal range (1–3) for oral absorption and CNS penetration, making it a more developable lead-like scaffold than the excessively lipophilic mellein or the overly hydrophilic 5-hydroxymethyl analog.
- [1] PlantaEdb. Mellein entry. XlogP = 2.40. https://plantaedb.com (accessed 2026). View Source
- [2] PlantaEdb. 5-Hydroxymethyl isochroman-1-one entry. XlogP = 0.90. https://plantaedb.com (accessed 2026). View Source
- [3] Zhao Z, Kang K, Yue J, Ji X, Qiao H, Fan P, Zheng X. Research progress in biological activities of isochroman derivatives. Eur J Med Chem. 2021 Jan 15;210:113073. doi:10.1016/j.ejmech.2020.113073. PMID: 33310287. View Source
